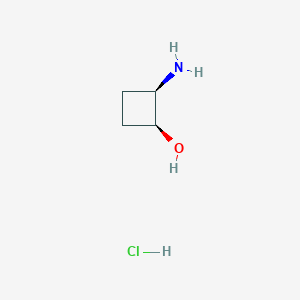

(1S,2R)-2-Aminocyclobutanol hydrochloride

Description

Properties

IUPAC Name |

(1S,2R)-2-aminocyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIESMOHTDHXTQF-HJXLNUONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070860-49-8 | |

| Record name | rac-(1R,2S)-2-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1S,2R)-2-Aminocyclobutanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-2-Aminocyclobutanol hydrochloride is a chiral aminocycloalkanol derivative featuring a strained four-membered cyclobutane ring. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility, making it a compound of interest in medicinal chemistry. The constrained nature of the cyclobutane ring can mimic bioactive conformations of larger molecules, offering a unique scaffold for drug design.[1] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside established methodologies for their experimental determination, to support its application in research and development.

While specific experimental data for this compound is not widely available in public literature, this guide will leverage data from its stereoisomers and related compounds to provide a thorough understanding of its expected physicochemical characteristics.

Chemical Identity and Structure

The structural integrity and stereochemistry of a molecule are fundamental to its physical and biological properties. This compound is characterized by a trans configuration of the amino and hydroxyl groups on the cyclobutane ring.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 206751-79-3 | [1] |

| Molecular Formula | C₄H₁₀ClNO | [1] |

| Molecular Weight | 123.58 g/mol | N/A |

| Canonical SMILES | C1CO">C@HN.Cl | N/A |

| InChI Key | Not available | N/A |

The hydrochloride salt is formed by the protonation of the primary amine by hydrochloric acid, which significantly influences its solubility and handling properties.[1]

Stereochemistry and its Influence on Physical Properties

The spatial arrangement of atoms in this compound is a critical determinant of its physical properties. The trans relationship between the amino and hydroxyl groups affects intermolecular interactions, which in turn influences properties like melting point, solubility, and crystal packing.

In contrast, its cis-isomer, (1S,2S)-2-Aminocyclobutanol hydrochloride, may exhibit different properties due to the potential for intramolecular hydrogen bonding between the vicinal amino and hydroxyl groups. This can reduce the molecule's interaction with its environment, potentially leading to a lower melting point and altered solubility profile compared to the trans isomer.

Caption: Workflow for Capillary Melting Point Determination.

Solubility

This compound is expected to be soluble in water and other polar protic solvents due to the presence of the hydrophilic ammonium and hydroxyl groups, and the chloride counter-ion. Data for the analogous cis-isomer suggests an aqueous solubility of approximately 50 mg/mL. [1]Its solubility in non-polar organic solvents is likely to be low.

| Solvent | Predicted Solubility | Rationale |

| Water | High | Polar, protic solvent capable of hydrogen bonding and solvating the ionic components. |

| Methanol | High | Polar, protic solvent. |

| Ethanol | Moderate | Less polar than methanol. |

| Acetone | Low | Polar, aprotic solvent, less effective at solvating the ionic salt. |

| Dichloromethane | Very Low | Non-polar organic solvent. |

| Hexane | Insoluble | Non-polar organic solvent. |

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringes and filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The solid-liquid mixture should be in constant motion.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a solvent-compatible filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

-

Reporting:

-

Solubility is typically reported in mg/mL or mol/L at the specified temperature.

-

Trustworthiness: The presence of undissolved solid throughout the experiment ensures that the solution is saturated. Analysis at multiple time points can confirm that equilibrium has been reached when the concentration no longer changes over time.

Optical Rotation

As a chiral molecule, this compound will rotate the plane of polarized light. The direction and magnitude of this rotation are specific to the enantiomer. While the specific rotation for this compound is not found in the surveyed literature, it is a critical parameter for confirming its enantiomeric purity. The sign of rotation (+ or -) for the (1S,2R) enantiomer would need to be determined experimentally.

Principle: A solution of the chiral compound is placed in a polarimeter, and the angle to which the plane of polarized light is rotated is measured. The specific rotation is a standardized value calculated from the observed rotation.

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589.3 nm) or other monochromatic light source

-

Polarimeter cell (of a known path length, typically 1 dm)

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Solution Preparation:

-

Accurately weigh a known mass of the compound.

-

Dissolve the compound in a known volume of a specified solvent (e.g., water or methanol) using a volumetric flask.

-

-

Measurement:

-

Calibrate the polarimeter with the pure solvent (blank reading).

-

Rinse and fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

Record the temperature of the measurement.

-

-

Calculation of Specific Rotation ([α]): [α]λT = α / (l × c) Where:

-

[α]λT is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Reporting:

-

Report the specific rotation along with the temperature, wavelength, concentration, and solvent used (e.g., [α]D20 = +X.X° (c = 1.0, H₂O)).

-

Expertise: The choice of solvent is critical as it can influence the measured rotation. Water or methanol are common choices for polar hydrochloride salts. The concentration should be chosen to give a reliably measurable rotation without being so high as to cause non-linear effects.

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and identifying functional groups. While experimental spectra for this compound are not publicly available, the expected key features are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring. The chemical shifts and coupling constants of the protons attached to the stereocenters (C1 and C2) would be particularly informative for confirming the trans stereochemistry. The proton of the hydroxyl group and the protons of the ammonium group may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms of the cyclobutane ring. The chemical shifts of the carbons bearing the hydroxyl and ammonium groups will be downfield due to the electronegativity of these substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: One or more bands in the region of 3000-3300 cm⁻¹ for the primary ammonium group.

-

C-H stretch: Bands just below 3000 cm⁻¹ for the C-H bonds of the cyclobutane ring.

-

N-H bend: An absorption around 1600 cm⁻¹.

-

C-O stretch: A band in the region of 1050-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the base peak would be expected to correspond to the protonated free amine [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 88.08. Fragmentation may involve the loss of water or ammonia from the parent ion.

Stability and Storage

As a hydrochloride salt, this compound is expected to be more stable than its free base form. However, like many amine salts, it is likely to be hygroscopic. Therefore, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake. Refrigeration may be recommended for long-term storage to minimize any potential degradation. [1]

Conclusion

This compound is a chiral building block with potential applications in pharmaceutical development. This guide has detailed its key physical properties, including its chemical identity, stereochemical considerations, and expected characteristics such as appearance, melting point, solubility, and optical rotation. While specific experimental data for some of these properties are not widely published, the provided protocols and comparative data offer a robust framework for its handling, characterization, and application in a research setting. Accurate experimental determination of these properties is a crucial step in any drug development program to ensure the quality, consistency, and performance of this promising chemical entity.

References

Sources

Introduction: The Structural Significance of (1S,2R)-2-Aminocyclobutanol Hydrochloride

An In-Depth Technical Guide to the ¹H NMR Spectrum of (1S,2R)-2-Aminocyclobutanol Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting the spectrum of this chiral aminocycloalkanol. We will explore the nuanced effects of stereochemistry, the cyclobutane ring's conformational properties, and the influence of the hydrochloride salt on chemical shifts and coupling constants. This guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure scientific integrity and reproducibility.

(1S,2R)-2-Aminocyclobutanol is a chiral building block of significant interest in medicinal chemistry. Its constrained four-membered ring can mimic bioactive conformations of larger molecules, making it a valuable scaffold in drug design. The specific stereochemistry, (1S,2R), dictates a trans configuration between the hydroxyl (-OH) and amino (-NH₂) groups. The hydrochloride salt form enhances aqueous solubility and stability, which is often desirable for pharmaceutical applications.

¹H NMR spectroscopy is an indispensable tool for verifying the structure and stereochemistry of such molecules. However, the analysis is not trivial. The cyclobutane ring is not planar and undergoes rapid ring-puckering, which can lead to unpredictable chemical shifts. Furthermore, the presence of electronegative substituents (oxygen and the protonated amine, -NH₃⁺) and the complex spin-spin coupling patterns require a detailed and systematic interpretation. This guide will deconstruct these factors to provide a clear path to spectral assignment.

Experimental Protocol: Acquiring a High-Quality Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument setup. This protocol is designed as a self-validating system to minimize artifacts and ensure data integrity.

Sample Preparation

The choice of solvent is the most critical decision in preparing the NMR sample for an amine hydrochloride salt.

-

Rationale for Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for this compound. Firstly, as a hydrochloride salt, the compound exhibits excellent solubility in water. Secondly, and more importantly, D₂O will cause the acidic protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups to exchange with deuterium. This simplifies the spectrum by removing the signals from these exchangeable protons and eliminating their coupling to adjacent C-H protons, making the remaining signals much easier to interpret.[1]

Step-by-Step Protocol:

-

Weighing: Accurately weigh 5-10 mg of this compound. This amount is sufficient for a standard ¹H spectrum on a modern spectrometer (≥300 MHz) without causing excessive viscosity that could broaden lineshapes.[2]

-

Dissolution: Transfer the solid to a clean, small vial. Add approximately 0.6-0.7 mL of high-purity D₂O (99.9%+ D).

-

Filtration (Critical Step): Draw the solution into a clean Pasteur pipette with a small, tightly packed plug of glass wool at the constriction. Filter the solution directly into a high-quality 5 mm NMR tube. This step is essential to remove any suspended particulate matter or paramagnetic impurities, which can severely degrade magnetic field homogeneity and result in broad, uninterpretable peaks.

-

Final Volume: Ensure the final solvent height in the NMR tube is approximately 4-5 cm, which is optimal for the detection region of the NMR probe.

NMR Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal from the D₂O solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity until the lock signal is sharp and stable.

-

Acquisition Parameters:

-

Experiment: Standard 1D Proton experiment.

-

Temperature: 25 °C (298 K).

-

Scans: 16-32 scans should be sufficient.

-

Solvent Suppression: Utilize a presaturation sequence to suppress the large residual HOD signal (around 4.79 ppm in D₂O).

-

The logical workflow for this process is visualized below.

Spectral Analysis and Interpretation

The structure of this compound contains six non-exchangeable protons on the cyclobutane ring. Due to the molecule's asymmetry, all six are chemically non-equivalent and should, in principle, give rise to six distinct signals.

Chemical Shift (δ) Analysis

The chemical shift of each proton is primarily influenced by the inductive effects of the neighboring hydroxyl and ammonium groups.

-

H1 (Methine, -CH(OH)-): This proton is attached to the carbon bearing the hydroxyl group. The electronegative oxygen atom withdraws electron density, deshielding H1. Its signal is expected to be significantly downfield, likely in the range of δ 4.0 - 4.5 ppm .

-

H2 (Methine, -CH(NH₃⁺)-): This proton is adjacent to the positively charged ammonium group. The strong inductive effect of the -NH₃⁺ group will cause substantial deshielding, pushing its signal even further downfield than H1. An expected chemical shift is in the range of δ 3.5 - 4.0 ppm .

-

H3 & H4 (Methylene, -CH₂-): These four methylene protons are diastereotopic and will appear as four distinct signals. They are further away from the electronegative substituents and will resonate more upfield. Their chemical shifts are typically in the δ 1.8 - 2.8 ppm range. The protons cis to the substituents may experience different shielding effects than those that are trans, leading to a spread of chemical shifts within this region. The protons on C4 will likely be slightly more upfield than those on C3, which are closer to the electron-withdrawing groups.

Coupling Constant (J) Analysis

Spin-spin coupling provides critical information about the connectivity and stereochemistry of the molecule. For cyclobutanes, vicinal coupling constants are highly dependent on the dihedral angle between coupled protons, which is affected by ring puckering.[3]

-

Geminal Coupling (²J): The pairs of diastereotopic methylene protons (H3a/H3b and H4a/H4b) will exhibit geminal coupling. In cyclobutane systems, this is typically in the range of -11 to -14 Hz .[3]

-

Vicinal Coupling (³J): This is the most informative type of coupling for stereochemical assignment.

-

H1-H2 Coupling: These protons are trans to each other. The trans vicinal coupling constant in cyclobutanes can vary widely, from 2.0 to 10.7 Hz.[4] A value in the range of ³J = 2-5 Hz would be expected for a trans relationship in a puckered ring.

-

H1-H4 Couplings: H1 will couple to both H4a and H4b. One coupling will be cis and the other trans. Cis couplings are generally larger than trans couplings in cyclobutanes, with typical ranges of 4.6–11.5 Hz.[4]

-

H2-H3 Couplings: Similarly, H2 will couple to H3a and H3b with distinct cis and trans coupling constants.

-

-

Long-Range Coupling (⁴J): Four-bond "W-coupling" can sometimes be observed across the cyclobutane ring, but it is often small (<1 Hz) and may not be resolved.

The interplay of these couplings will result in complex multiplets for every proton. For example, H1 will be a doublet of doublets of doublets (ddd) due to coupling with H2, H4a, and H4b.

Data Summary

The expected ¹H NMR parameters are summarized in the table below. Note that these are predictive values based on established principles, and actual experimental values may vary slightly.

| Proton(s) | Position | Expected δ (ppm) | Expected Multiplicity | Coupling Constants (Hz) |

| H1 | -CH(OH)- | 4.0 - 4.5 | ddd | ³J (H1-H2), ³J (H1-H4a), ³J (H1-H4b) |

| H2 | -CH(NH₃⁺)- | 3.5 - 4.0 | ddd | ³J (H2-H1), ³J (H2-H3a), ³J (H2-H3b) |

| H3a, H3b | -CH₂- | 1.8 - 2.8 | m | ²J (H3a-H3b), ³J (to H2), ³J (to H4) |

| H4a, H4b | -CH₂- | 1.8 - 2.8 | m | ²J (H4a-H4b), ³J (to H1), ³J (to H3) |

| -OH, -NH₃⁺ | Exchangeable | N/A (exchanged) | N/A (exchanged) | N/A |

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A successful interpretation relies on a systematic approach that begins with high-quality sample preparation, particularly the use of D₂O as a solvent to simplify the spectrum. The key diagnostic features are the downfield chemical shifts of the methine protons H1 and H2, which confirm the presence of the hydroxyl and ammonium groups. A detailed analysis of the complex multiplets in the upfield region and the specific vicinal coupling constants between H1, H2, and their neighbors allows for the unambiguous confirmation of the trans stereochemical relationship, thereby validating the identity and purity of this important synthetic building block. Advanced 2D NMR techniques, such as COSY and HSQC, could be employed for further confirmation if needed.

References

- Baird, M. S. (Year). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Source not specified.

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]

-

ResearchGate. (2018). NMR analysis of stereoisomer? ResearchGate. [Link]

- Wu, G., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity. Journal of the American Chemical Society.

-

Palkó, M., et al. (2011). 1H NMR chemical shifts of compounds 2-7, 8a,b and 9-16. ResearchGate. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Doc Brown's Chemistry. (n.d.). Cyclobutane low high resolution H-1 proton nmr spectrum. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

- Hamid Raza, G., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.

-

University of Leicester. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. [Link]

- Graham, D. M., & Holloway, C. E. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry.

-

ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. [Link]

- Fleming, I., & Williams, D. H. (1967). The NMR spectra of four-membered carbocyclic ring systems. Tetrahedron.

-

University College London. (n.d.). Chemical shifts. Department of Chemistry. [Link]

-

Ashenhurst, J. (2022). 1H NMR: How Many Signals? Master Organic Chemistry. [Link]

-

Wuitschik, G., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

-

Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

-

OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. [Link]

Sources

13C NMR analysis of (1S,2R)-2-Aminocyclobutanol hydrochloride

An In-Depth Technical Guide to the ¹³C NMR Analysis of (1S,2R)-2-Aminocyclobutanol Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a chiral building block of significant interest in pharmaceutical development. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental design, offers a robust, self-validating methodology for data acquisition, and provides a detailed interpretation of the resulting spectrum. By integrating foundational NMR principles with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation and purity assessment of this important compound.

Introduction: The Significance of (1S,2R)-2-Aminocyclobutanol and the Role of ¹³C NMR

(1S,2R)-2-Aminocyclobutanol is a valuable chiral scaffold in medicinal chemistry, prized for its constrained four-membered ring and defined stereochemistry. Its hydrochloride salt form enhances stability and aqueous solubility, making it a versatile intermediate in the synthesis of complex molecular architectures.

Given the stereochemical complexity and the potential for isomeric impurities, unambiguous structural verification is paramount. While various analytical techniques are employed, ¹³C NMR spectroscopy offers a uniquely powerful, non-destructive method to probe the carbon framework of the molecule. Each carbon atom in a distinct chemical environment yields a specific resonance, providing a detailed fingerprint of the molecule's structure, stereochemistry, and purity.[1] This guide will elucidate the principles and practices required to acquire and interpret a high-fidelity ¹³C NMR spectrum for the hydrochloride salt of this compound.

Foundational Principles: ¹³C NMR of a Chiral Cycloalkanolamine Salt

A successful analysis hinges on understanding the key factors that influence the ¹³C NMR spectrum of this compound.

-

Chemical Shift (δ): The position of a signal in the NMR spectrum is dictated by the local electronic environment of the carbon nucleus. Electronegative atoms, such as oxygen and protonated nitrogen, deshield the adjacent carbons, causing their signals to appear at a higher chemical shift (downfield).[2] Therefore, the carbons bonded to the hydroxyl (C1) and amino (C2) groups are expected to resonate significantly downfield from the unsubstituted methylene carbons (C3, C4).

-

Effect of Protonation: The amine group exists as an ammonium cation (-NH₃⁺) in the hydrochloride salt. This protonation has a notable deshielding effect, shifting the signal of the adjacent carbon (C2) downfield compared to its free-base counterpart.[3]

-

Stereochemistry and Diastereotopicity: The molecule possesses two chiral centers (C1 and C2). This fixed stereochemistry renders the two methylene carbons (C3 and C4) and their attached protons diastereotopic. They are chemically non-equivalent and are therefore expected to produce two distinct signals in the ¹³C NMR spectrum.[1] The presence of four unique signals for the four-carbon ring is a key indicator of the compound's structure and isomeric purity.

-

Solvent Effects: The choice of solvent can subtly influence chemical shifts by altering intermolecular interactions, such as hydrogen bonding.[4] For hydrochloride salts, polar deuterated solvents are required for dissolution.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

This section details a self-validating protocol for the preparation and analysis of this compound. The causality behind each step is explained to ensure technical and scientific rigor.

Materials and Reagents

-

This compound (Sample)

-

Deuterium Oxide (D₂O, 99.9% D) or Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9% D)

-

5 mm NMR Tubes (e.g., Wilmad 528-PP or equivalent)

-

Pasteur Pipette with a small plug of glass wool

-

Vortex Mixer

Sample Preparation Workflow

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. The following workflow is designed to produce a homogeneous, particulate-free sample.

Caption: Experimental workflow from sample preparation to spectral analysis.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 50-100 mg of this compound directly into a clean, dry vial.

-

Rationale: ¹³C NMR is an insensitive technique due to the low natural abundance of the ¹³C isotope (~1.1%).[5] This concentration range is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe (e.g., 30-60 minutes) without introducing viscosity issues that can broaden spectral lines.[6][7]

-

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of D₂O or DMSO-d₆.

-

Rationale: As a hydrochloride salt, the compound is polar and requires a polar solvent. D₂O and DMSO-d₆ are excellent choices.[8][9][10] Deuterated solvents are used to avoid large, overwhelming solvent signals in proton NMR and to provide a lock signal for the spectrometer to maintain magnetic field stability.[9][10]

-

-

Dissolution: Vortex the vial until the solid is completely dissolved. A clear, homogeneous solution should be obtained.

-

Rationale: A homogeneous sample is critical for achieving sharp, well-resolved NMR signals. Inhomogeneity leads to magnetic field distortions and poor spectral quality.

-

-

Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool. Filter the sample solution through this plug directly into a 5 mm NMR tube.

-

Rationale: Any suspended solid particles, even microscopic ones, will severely degrade the magnetic field homogeneity, resulting in broad, distorted peaks that cannot be corrected through shimming. Filtration is a mandatory step for high-resolution NMR.

-

NMR Data Acquisition

The following parameters are a robust starting point for a standard ¹³C experiment on a 400 or 500 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or equivalent | Standard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for faster repetition. |

| Spectral Width | 0 to 220 ppm | Encompasses the full range of expected chemical shifts for organic molecules.[11] |

| Acquisition Time (AQ) | ~1.0 - 1.5 s | Balances resolution with experiment time. |

| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of carbon nuclei, especially non-protonated carbons if present. |

| Number of Scans (NS) | 1024 to 4096 | Dependent on sample concentration; more scans are needed for dilute samples to achieve adequate S/N. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Spectral Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon atoms in the molecule.

Caption: this compound with carbon atom numbering.

Predicted Chemical Shifts and Assignments

The following table provides predicted chemical shift ranges for each carbon atom. These predictions are based on established chemical shift principles and data from analogous structures.[2][12][13]

| Carbon Atom | Predicted δ (ppm) | Assignment Justification |

| C1 | 65 - 75 ppm | CH-OH: Carbon bonded to the highly electronegative oxygen atom. This environment experiences strong deshielding, resulting in a downfield shift characteristic of alcohols.[12][13] |

| C2 | 45 - 55 ppm | CH-NH₃⁺: Carbon bonded to the protonated amino group. The positive charge on the nitrogen atom provides significant deshielding.[3][12] |

| C3 / C4 | 20 - 35 ppm | CH₂: Aliphatic methylene carbons. As they are diastereotopic, they will appear as two separate signals within this general aliphatic range. Their exact position is influenced by the strain of the cyclobutane ring. |

Interpreting the Spectrum: A Self-Validating Approach

-

Signal Count: The primary validation is the observation of exactly four signals. The presence of more than four signals suggests impurities, while fewer than four could indicate the presence of a different, more symmetric isomer (e.g., a meso compound) where some carbons are chemically equivalent.[1]

-

Chemical Shift Regions: The signals should fall within the predicted regions. The most downfield signal will correspond to C1 (attached to -OH), followed by C2 (attached to -NH₃⁺), and finally the two upfield signals for C3 and C4.

-

DEPT Analysis (Optional but Recommended): To confirm assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed.

-

A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. In this case, C1 and C2 would be positive, while C3 and C4 would be negative.

-

A DEPT-90 spectrum will only show CH signals. Here, only C1 and C2 would be visible. This provides unambiguous validation of the methine vs. methylene carbon assignments.

-

Conclusion

The ¹³C NMR analysis of this compound is a definitive method for its structural confirmation and purity assessment. By following a rigorous experimental protocol rooted in a solid understanding of fundamental NMR principles, researchers can obtain high-quality, reproducible data. The expected four-signal spectrum, with two downfield methine carbons and two distinct upfield methylene carbons, provides a unique and unambiguous fingerprint for this specific diastereomer. This guide equips scientists with the necessary expertise to confidently perform and interpret this critical analysis, ensuring the integrity of this key building block in the drug development pipeline.

References

-

Abe, Y., & Tsuchida, E. (2021). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

-

Oregon State University. (2022). ¹³C NMR Chemical Shift. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. Available at: [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Available at: [Link]

-

ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

Sádaba, I., et al. (2013). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

University of California, Riverside. (n.d.). How to make an NMR sample. Available at: [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. compoundchem.com [compoundchem.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Mass Spectrometry of (1S,2R)-2-Aminocyclobutanol Hydrochloride

This guide provides a comprehensive technical overview of the mass spectrometric analysis of (1S,2R)-2-Aminocyclobutanol hydrochloride, a chiral amino alcohol of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust analytical methodologies for the characterization of this and similar molecules.

Introduction: The Significance of this compound

This compound is a chiral building block featuring a strained cyclobutane ring functionalized with both an amino and a hydroxyl group. The hydrochloride salt form enhances its stability and aqueous solubility.[1] The constrained cyclic structure and the presence of two functional groups make it a valuable synthon in medicinal chemistry for the development of novel therapeutic agents.[1] Accurate molecular weight determination and structural elucidation are critical for quality control, reaction monitoring, and metabolite identification. Mass spectrometry stands as a primary analytical technique for these purposes due to its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.

Foundational Principles of Mass Spectrometric Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] The choice of ionization technique is paramount and depends on the analyte's physicochemical properties, such as polarity and thermal stability.[3] For a polar molecule like (1S,2R)-2-Aminocyclobutanol, soft ionization techniques are generally preferred to minimize fragmentation in the ion source and preserve the molecular ion.[2]

Ionization Technique Selection: The Rationale for Electrospray Ionization (ESI)

Given the polar nature of (1S,2R)-2-Aminocyclobutanol, stemming from its amino and hydroxyl functionalities, Electrospray Ionization (ESI) is the most suitable ionization method.[4] ESI is a soft ionization technique that is ideal for polar and ionic compounds, allowing for their transfer from a liquid phase to the gas phase as intact ions with minimal fragmentation.[3] The analysis is typically performed in positive ion mode, as the amino group is readily protonated to form a [M+H]⁺ ion.[5]

Atmospheric Pressure Chemical Ionization (APCI) could be considered as an alternative, but it is generally more suited for less polar molecules. Electron Impact (EI) ionization, a "hard" ionization technique, would likely cause extensive fragmentation, making the identification of the molecular ion challenging.[6]

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy in the analysis of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and deionized water to create a 1 mg/mL stock solution. The use of a protic solvent like methanol facilitates the protonation of the analyte.

-

Dilution: Prepare a working solution with a concentration of 1-10 µg/mL by diluting the stock solution with the same solvent system. This concentration range is typically suitable for modern ESI-MS instruments.

-

Acidification (Optional but Recommended): To further promote protonation and enhance the signal in positive ion mode, add 0.1% (v/v) of formic acid to the working solution.

Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive Ion Mode

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V (This can be optimized to control in-source fragmentation)

-

Source Temperature: 100 - 150 °C

-

Desolvation Gas Flow (e.g., Nitrogen): 600 - 800 L/hr

-

Desolvation Temperature: 300 - 400 °C

-

Mass Range: m/z 50 - 500

-

Acquisition Mode: Full Scan for initial analysis, followed by tandem MS (MS/MS) for fragmentation studies.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

For in-depth structural confirmation, tandem mass spectrometry (MS/MS) is indispensable.

-

Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ (expected at m/z 88.08) in the first stage of the mass spectrometer.

-

Collision-Induced Dissociation (CID): The isolated precursor ion is then subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell. The collision energy should be varied (e.g., 10-30 eV) to induce fragmentation.

-

Fragment Ion Analysis: The resulting fragment ions are analyzed in the second stage of the mass spectrometer to generate an MS/MS spectrum.

Interpretation of the Mass Spectrum: A Predictive Approach

The mass spectrum of (1S,2R)-2-Aminocyclobutanol is expected to exhibit characteristic peaks corresponding to the protonated molecule and its fragment ions. The molecular formula of the free base is C₄H₉NO, with a monoisotopic mass of 87.0684 Da.

Expected Molecular Ion

In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, where M is the free base.

-

[M+H]⁺: C₄H₁₀NO⁺, with an expected m/z of 88.0759.

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of (1S,2R)-2-Aminocyclobutanol is anticipated to proceed through several key pathways characteristic of amines, alcohols, and cyclic systems.[6][7][8]

-

Loss of Water (Dehydration): A common fragmentation pathway for alcohols is the neutral loss of a water molecule (18.0106 Da).[8]

-

[M+H - H₂O]⁺: C₄H₈N⁺, expected at m/z 70.0651.

-

-

Loss of Ammonia: The loss of ammonia (17.0265 Da) from the protonated amine is another plausible fragmentation.

-

[M+H - NH₃]⁺: C₄H₇O⁺, expected at m/z 71.0491.

-

-

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl or amino group is a dominant fragmentation mechanism for alcohols and amines, respectively.[6][7] For this molecule, two primary alpha-cleavage pathways are possible:

-

Cleavage adjacent to the hydroxyl group: This would lead to the formation of a resonance-stabilized oxonium ion.

-

Cleavage adjacent to the amino group: This would result in a resonance-stabilized iminium ion.

-

-

Ring Opening and Fragmentation: The strained cyclobutane ring can undergo ring-opening followed by fragmentation. This can lead to the loss of small neutral molecules like ethene (C₂H₄, 28.0313 Da).

Data Presentation and Visualization

Table of Expected Ions

| m/z (Expected) | Formula | Identity | Fragmentation Pathway |

| 88.0759 | C₄H₁₀NO⁺ | [M+H]⁺ | Protonated Molecule |

| 71.0491 | C₄H₇O⁺ | [M+H - NH₃]⁺ | Loss of Ammonia |

| 70.0651 | C₄H₈N⁺ | [M+H - H₂O]⁺ | Loss of Water |

| 60.0444 | C₂H₆NO⁺ | Fragment Ion | Alpha-cleavage |

| 58.0651 | C₃H₆N⁺ | Fragment Ion | Ring opening and fragmentation |

| 44.0495 | CH₄N⁺ | [CH₂=NH₂]⁺ | Alpha-cleavage |

| 30.0337 | CH₄N⁺ | [CH₂=NH₂]⁺ | Alpha-cleavage |

Visualizing the Analytical Workflow

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Proposed Fragmentation Pathway of (1S,2R)-2-Aminocyclobutanol

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated (1S,2R)-2-Aminocyclobutanol.

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using Electrospray Ionization (ESI) in positive ion mode, coupled with a high-resolution mass spectrometer. This guide provides a robust, self-validating protocol and a predictive framework for the interpretation of the resulting mass spectra. The characteristic fragmentation patterns, including the loss of water and ammonia, as well as alpha-cleavage and ring fragmentation, provide a wealth of structural information for the unambiguous identification and characterization of this important chiral building block. The methodologies and principles outlined herein are broadly applicable to the analysis of other small, polar, and cyclic molecules in pharmaceutical and chemical research.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Mississippi State University Scholars Junction. (2019, November 15). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. [Link]

-

Ghosh, C., et al. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

-

NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

-

Wang, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nebiolab.com [nebiolab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Chiral Synthesis of (1S,2R)-2-Aminocyclobutanol Hydrochloride: An In-depth Technical Guide

Abstract

(1S,2R)-2-Aminocyclobutanol hydrochloride is a pivotal chiral building block in contemporary medicinal chemistry, valued for its constrained cyclobutane scaffold that imparts unique conformational rigidity to bioactive molecules. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this specific stereoisomer with high purity. We will delve into three core methodologies: the classical approach of chiral resolution of a racemic precursor, the more elegant asymmetric reduction of a prochiral ketone, and a diastereoselective strategy originating from a chiral pool starting material. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower informed decision-making in the laboratory.

Introduction: The Significance of the Constrained Scaffold

The cyclobutane motif has garnered significant interest in drug design due to its ability to act as a bioisostere for various functional groups, including phenyl rings and alkynes, while introducing a three-dimensional architecture. The specific stereochemistry of (1S,2R)-2-Aminocyclobutanol, with its cis relationship between the amino and hydroxyl groups, provides a rigid scaffold that can precisely orient pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets. Its hydrochloride salt form ensures improved stability and aqueous solubility, crucial properties for pharmaceutical development.

This guide will explore the practical avenues to access this valuable synthetic intermediate, focusing on methods that ensure high stereochemical fidelity.

Strategic Approaches to the Chiral Synthesis

The synthesis of this compound can be broadly categorized into three distinct strategies, each with its own set of advantages and considerations.

** dot graph "synthetic_strategies" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];

subgraph "cluster_strategies" { label="Synthetic Strategies"; bgcolor="#F1F3F4"; "Chiral_Resolution" [label="Chiral Resolution of Racemic cis-2-Aminocyclobutanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Asymmetric_Reduction" [label="Asymmetric Reduction of a Prochiral Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Diastereoselective_Synthesis" [label="Diastereoselective Synthesis from a Chiral Precursor", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }

"Target" [label="(1S,2R)-2-Aminocyclobutanol\nHydrochloride", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Chiral_Resolution" -> "Target"; "Asymmetric_Reduction" -> "Target"; "Diastereoselective_Synthesis" -> "Target"; } Caption: Overview of the main synthetic strategies to access the target molecule.

Strategy 1: Chiral Resolution of Racemic cis-2-Aminocyclobutanol

This classical approach relies on the separation of a racemic mixture of the desired cis-aminocyclobutanol. The core principle involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their differing solubilities.[1][2]

Conceptual Workflow:

**dot graph "chiral_resolution_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];

"Start" [label="Racemic cis-2-Aminocyclobutanol", fillcolor="#F1F3F4"]; "Salt_Formation" [label="Diastereomeric Salt Formation\n(e.g., with L-(+)-Tartaric Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Crystallization" [label="Fractional Crystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Separation" [label="Separation of Diastereomers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Liberation" [label="Liberation of Free Amine\n(Base Treatment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HCl_Formation" [label="Hydrochloride Salt Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Target" [label="(1S,2R)-2-Aminocyclobutanol HCl", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Salt_Formation" -> "Crystallization" -> "Separation" -> "Liberation" -> "HCl_Formation" -> "Target"; } Caption: Workflow for the chiral resolution strategy.

Detailed Protocol:

Step 1: Synthesis of Racemic cis-2-Aminocyclobutanol

A reliable synthesis of the racemic starting material is paramount. One effective method involves the [2+2] cycloaddition of dichloroketene with an appropriate olefin, followed by reduction and amination. A more direct approach starts from cyclobutanone.

-

Oxime Formation: To a solution of cyclobutanone in ethanol, add hydroxylamine hydrochloride and a base such as sodium acetate. Reflux the mixture for 2-4 hours.

-

Reduction: The resulting cyclobutanone oxime is then reduced. A catalytic hydrogenation using a palladium or platinum catalyst can be employed. Alternatively, a chemical reduction using a reagent like lithium aluminum hydride (LiAlH₄) will yield a mixture of cis- and trans-2-aminocyclobutanol. The cis isomer is often the major product and can be separated by column chromatography.

Step 2: Chiral Resolution with L-(+)-Tartaric Acid

-

Dissolve the racemic cis-2-aminocyclobutanol in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Add an equimolar amount of L-(+)-tartaric acid dissolved in the same solvent.

-

Allow the solution to stand at room temperature or in a cool place to facilitate the crystallization of one of the diastereomeric salts. The (1S,2R)-amine-(L)-tartrate salt is typically the less soluble diastereomer.[1][3]

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the resolved amine can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.

Step 3: Liberation of the Free Amine

-

Suspend the diastereomeric salt in water and add a strong base, such as sodium hydroxide or potassium hydroxide, until the pH is basic (pH > 11).

-

Extract the liberated (1S,2R)-2-aminocyclobutanol into an organic solvent like dichloromethane or ethyl acetate.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the enantiomerically pure (1S,2R)-2-aminocyclobutanol in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.[4][5]

-

Collect the white precipitate of this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Strategy 2: Asymmetric Reduction of a Prochiral Ketone

This more modern approach introduces chirality through an enantioselective reduction of a prochiral ketone precursor. This method can be highly efficient, often providing the desired enantiomer in high yield and enantiomeric excess (ee).[6]

Conceptual Workflow:

**dot graph "asymmetric_reduction_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];

"Start" [label="N-Protected 2-Aminocyclobutanone", fillcolor="#F1F3F4"]; "Asymmetric_Reduction" [label="Enantioselective Reduction\n(e.g., Noyori or CBS Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Deprotection" [label="Deprotection of Amino Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HCl_Formation" [label="Hydrochloride Salt Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Target" [label="(1S,2R)-2-Aminocyclobutanol HCl", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Asymmetric_Reduction" -> "Deprotection" -> "HCl_Formation" -> "Target"; } Caption: Workflow for the asymmetric reduction strategy.

Detailed Protocol:

Step 1: Synthesis of N-Protected 2-Aminocyclobutanone

-

Begin with a protected form of 2-aminocyclobutanone. A suitable starting material could be 2-(benzylamino)cyclobutanone or a Boc-protected aminocyclobutanone.[7][8] These can be synthesized from cyclobutanone through various methods, including α-amination protocols.

Step 2: Enantioselective Reduction

-

The choice of catalyst is critical for achieving high enantioselectivity.

-

Noyori's Asymmetric Hydrogenation: Use a ruthenium catalyst such as RuCl with a hydrogen source like formic acid/triethylamine. This system is known for the highly enantioselective reduction of ketones.[6]

-

Corey-Bakshi-Shibata (CBS) Reduction: Employ a chiral oxazaborolidine catalyst, such as (S)-Me-CBS, with a stoichiometric reducing agent like borane-dimethyl sulfide complex (BH₃·SMe₂).

-

-

The reduction of the ketone will generate a chiral alcohol. The stereochemistry of the newly formed hydroxyl group is directed by the chiral catalyst. The existing stereocenter of the amino group will influence the diastereoselectivity, leading predominantly to the cis product.

Step 3: Deprotection and Salt Formation

-

The protecting group on the nitrogen is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group, or acid treatment for a Boc group).

-

The resulting free amine is then converted to its hydrochloride salt as described in Strategy 1.

Table 1: Comparison of Asymmetric Reduction Catalysts

| Catalyst System | Typical Reducing Agent | Advantages | Considerations |

| Noyori's Ru Catalyst | HCOOH/Et₃N | High enantioselectivity, catalytic | Requires specific ligand synthesis |

| CBS Reagent | BH₃·SMe₂ | Commercially available, reliable | Stoichiometric borane source needed |

Strategy 3: Diastereoselective Synthesis from a Chiral Precursor

This strategy leverages a chiral starting material to direct the stereochemistry of subsequent transformations, ultimately leading to the desired product.

Conceptual Approach: Azide-Mediated Amination

A plausible route involves the diastereoselective reduction of a 2-azidocyclobutanone intermediate, where the azide serves as a masked amino group.

-

Synthesis of 2-Azidocyclobutanone: This can be prepared from 2-bromocyclobutanone by nucleophilic substitution with sodium azide.

-

Diastereoselective Reduction: The prochiral ketone is reduced in the presence of a bulky reducing agent (e.g., L-Selectride®). The steric hindrance of the azide group will direct the hydride attack from the opposite face, leading to the formation of the cis-2-azidocyclobutanol.

-

Reduction of the Azide: The azide group is then reduced to the primary amine using a method such as catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction (PPh₃, then H₂O).

-

Chiral Resolution and Salt Formation: The resulting racemic cis-2-aminocyclobutanol can be resolved and converted to the hydrochloride salt as detailed in Strategy 1.

Conclusion

The chiral synthesis of this compound can be successfully achieved through several strategic pathways. The choice of method will depend on factors such as available starting materials, scalability, and the desired level of stereochemical control.

-

Chiral resolution is a robust and well-established method, particularly suitable when a reliable synthesis of the racemic precursor is available.

-

Asymmetric reduction offers a more elegant and potentially more efficient route, directly establishing the desired stereochemistry with high enantiomeric excess.

-

Diastereoselective synthesis provides another powerful tool, where the stereochemistry is controlled throughout the synthetic sequence.

Each of these strategies underscores the importance of careful planning and execution in modern asymmetric synthesis. The protocols and rationales provided in this guide are intended to serve as a solid foundation for the successful laboratory preparation of this valuable chiral building block.

References

- Becker, D. P., & Danishefsky, S. J. (1983). A new route to 2-aminocyclobutanone. The Journal of Organic Chemistry, 48(23), 4360-4362.

- CN114315609A - Process for preparing cis-2-aminocyclohexanol.

- Kodama, S., Yamamoto, A., Matsunaga, A., & Hayakawa, K. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711-2715.

- White, M. C., & Schultz, M. J. (2009). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. Journal of the American Chemical Society, 131(35), 12764–12766.

- US20100204470A1 - Method for salt preparation.

- Wang, Y., et al. (2023). Diastereodivergent Synthesis of trans- and cis-Cyclobutane-Based γ-Aminobutyric Acid Derivatives via Cu(OTf)2-Catalyzed Strain-Release Reactions of Bicyclo[1.1.0]butanes.

- Ma, S., & Lu, L. (2018). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents.

- CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.

- Fieser, L. F. (1937). 1-Amino-2-naphthol hydrochloride. Organic Syntheses, 17, 9.

- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.

- Kodama, S., Yamamoto, A., Matsunaga, A., & Hayakawa, K. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(–)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711-2715.

- Kotha, S., & Sreevani, G. (2012). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 8, 1530–1536.

- Ogasawara, K., & Takahashi, M. (1995). A new entry to enantiopure cis-1-amino-2-indanol. Tetrahedron: Asymmetry, 6(12), 3099-3102.

- Chiral Quest (Suzhou) Co., Ltd. (n.d.). (1S,2R)-2-aminocycloheptanecarboxylic Acid Hydrochloride Salt. CPHI Online.

- The Royal Society of Chemistry. (2018).

- Zhou, L., et al. (2015). Diastereoselective synthesis of cis-1,2-disubstituted cyclopropanols and cyclopent-3-enols via SmI2 mediated C–N(Bt) bond cleavage. Tetrahedron Letters, 56(26), 3982-3987.

- Becker, D. P., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules, 29(3), 564.

- Mykhailiuk, P. K., & Shishkin, O. V. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. The Journal of Organic Chemistry, 88(15), 10447–10456.

- Wang, C., et al. (2022). Divergent synthesis of α-functionalized amides through selective N–O/C–C or N–O/C–C/C–N cleavage of aza-cyclobutanone oxime esters.

- Chiral Quest (Suzhou) Co., Ltd. (n.d.). (1S,2R)-2-aminocyclopentanecarboxylic Acid Hydrochloride Salt. CPHI Online.

- Fülöp, F., & Mándity, I. M. (2017). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow.

- LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

- Mykhailiuk, P. K., & Shishkin, O. V. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. The Journal of Organic Chemistry, 88(15), 10447–10456.

- Rowland, G. B., & Rowland, E. B. (2010). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of Organic Chemistry, 75(15), 5025–5036.

- BLD Pharmatech. (n.d.). This compound.

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]

- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Enantioselective Synthesis of trans-2-Aminocyclobutanol

Abstract

The trans-2-aminocyclobutanol scaffold is a privileged structural motif in modern medicinal chemistry, valued for the conformational rigidity and unique three-dimensional vectoral display of its functional groups.[1] This guide provides an in-depth technical overview of the primary strategies for the enantioselective synthesis of this critical building block. We will dissect key methodologies, including enzymatic kinetic resolution and transition-metal-catalyzed asymmetric synthesis, offering field-proven insights into the causality behind experimental design. Detailed, step-by-step protocols, quantitative data summaries, and mechanistic diagrams are provided to equip researchers and drug development professionals with a robust framework for practical application.

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of drug discovery, the deliberate introduction of conformational constraint is a powerful tool for enhancing binding affinity, selectivity, and metabolic stability. The cyclobutane ring, once considered an exotic curiosity, is now increasingly recognized as a "bioisostere" for larger or more flexible structures, capable of improving a range of pharmacokinetic and pharmacodynamic properties.[1] Specifically, the 1,2-trans-disubstituted aminocyclobutanol framework provides a rigid scaffold that projects amino and hydroxyl functionalities in well-defined spatial orientations, making it an ideal building block for creating novel pharmacophores.[1][2]

However, the construction of this motif, particularly with precise control over its stereochemistry, presents significant synthetic challenges. This guide will explore two of the most effective and scientifically elegant solutions to this problem: the resolution of a racemic mixture using enzymatic catalysts and the de novo construction of the chiral core using asymmetric metal catalysis.

Strategic Approach I: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a cornerstone of asymmetric synthesis, relying on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[3] In the context of trans-2-aminocyclobutanol, enzymatic kinetic resolution offers a highly efficient and environmentally benign "green" chemistry approach to isolate the desired enantiomer from a racemic mixture.[4][5]

The Principle of Lipase-Catalyzed Asymmetric Acylation

The most common EKR strategy for this substrate class involves the use of lipases, such as Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435®.[6][7] These enzymes are exquisitely sensitive to the stereochemistry of the substrate. In the presence of a racemic mixture of trans-2-aminocyclobutanol and an acylating agent (e.g., vinyl acetate), the lipase will selectively acylate one enantiomer at a much faster rate than the other.[7][8]

This process results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be easily separated by standard chromatographic techniques. The key to a successful kinetic resolution is a high enantioselectivity factor (E-value), which quantifies the ratio of the reaction rates for the two enantiomers.[3] For lipase-catalyzed acylations of cyclic amino alcohols, E-values can often exceed 200, indicating exceptional selectivity.[7]

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution of trans-2-aminocyclobutanol.

Detailed Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is adapted from methodologies described for similar cycloalkanols.[7][9]

-

Preparation: To a solution of racemic trans-2-aminocyclobutanol (1.0 equiv.) in tert-butyl methyl ether (TBME, ~0.1 M), add immobilized Candida antarctica Lipase B (Novozym 435®, ~50 mg per mmol of substrate).

-

Reaction Initiation: Add vinyl acetate (2.0 equiv.) to initiate the acylation.

-

Incubation: Seal the reaction vessel and shake or stir the suspension at a controlled temperature (typically 45-50 °C).

-

Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (e.e.) of both the remaining starting material and the product.

-

Workup: Once ~50% conversion is reached, filter the mixture to remove the immobilized enzyme (which can often be washed and reused). Concentrate the filtrate under reduced pressure.

-

Purification: Separate the unreacted amino alcohol from the acylated product via flash column chromatography on silica gel.

Data Summary & Causality

| Parameter | Typical Value | Rationale / Causality |

| Enzyme | Novozym 435® (CAL-B) | Highly active and selective for a broad range of alcohols; immobilization allows for easy removal and reuse.[6] |

| Acyl Donor | Vinyl Acetate | The vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the acylation effectively irreversible and driving the reaction forward. |

| Solvent | Ethers (TBME, Diisopropyl ether) | Apolar, aprotic solvents are preferred to maintain optimal enzyme activity and prevent side reactions.[7] |

| Temperature | 45-50 °C | Balances reaction rate with enzyme stability. Higher temperatures can increase rate but risk denaturing the enzyme. |

| Conversion | ~50% | For an ideal kinetic resolution (E > 100), stopping at 50% conversion yields both unreacted substrate and product with very high e.e. (>99%). |

| Yield | <50% (for each enantiomer) | A fundamental limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[3] |

Strategic Approach II: Rhodium-Catalyzed Asymmetric Arylation

While EKR is effective, its 50% theoretical yield limit can be a drawback. Asymmetric catalysis offers a more atom-economical approach by building the chiral molecule from an achiral or prochiral precursor, with the potential for a 100% theoretical yield. A powerful strategy for constructing substituted cyclobutanes involves the rhodium-catalyzed asymmetric addition of arylboronic acids to cyclobutenes.[10]

Mechanism: Asymmetric Carbometalation and Elimination

This method utilizes a chiral rhodium(I) catalyst to facilitate the addition of an aryl group from a boronic acid to a cyclobutene derivative. The key to success lies in controlling the facial selectivity of the carbometalation step, where the aryl-rhodium species adds across the double bond of the cyclobutene.

The process, as proposed for related systems, involves several key steps:[10]

-

Catalyst Activation: A rhodium(I) precursor reacts with a chiral diene ligand.

-

Transmetalation: The activated Rh(I) complex undergoes transmetalation with an arylboronic acid to form an aryl-rhodium(I) species.

-

Carbometalation: This species coordinates to the cyclobutene substrate and undergoes migratory insertion. The chiral ligand directs this addition to one of the two prochiral faces of the double bond, establishing the key stereocenter.

-

β-Hydride Elimination (or other termination): Subsequent reaction steps, such as β-hydride elimination or hydrolysis, release the product and regenerate the active catalyst.

Catalytic Cycle for Asymmetric Arylation

Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric arylation.

Representative Protocol: Asymmetric Arylation

This is a representative protocol based on the arylation of cyclobutenone ketals, which can be precursors to aminocyclobutanols.[10]

-

Catalyst Preparation: In a glovebox, a vial is charged with [Rh(cod)₂]BF₄ (1.5 mol%), a chiral diene ligand (e.g., a derivative of (R,R)-Ph-BPE, 3.3 mol%), and the arylboronic acid (1.5 equiv.). Anhydrous 1,4-dioxane/H₂O is added.

-

Reaction Mixture: In a separate vial, the cyclobutene precursor (1.0 equiv.) is dissolved in the same solvent system.

-

Initiation: The substrate solution is added to the catalyst mixture at room temperature.

-

Reaction: The reaction is stirred at room temperature for 1-24 hours, monitoring by TLC or GC-MS for consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is diluted with ethyl acetate, washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

-

Purification: The crude product is purified by flash column chromatography to yield the enantioenriched cyclobutane derivative. Subsequent functional group manipulations would be required to yield the final trans-2-aminocyclobutanol.

Data Summary & Causality

| Parameter | Example | Rationale / Causality |

| Rh Precursor | [Rh(cod)₂]BF₄ | Common, air-stable Rh(I) source that readily exchanges its COD ligands for the chiral phosphine or diene ligand.[11] |

| Chiral Ligand | Chiral Diene or Bisphosphine | The ligand's C₂-symmetry and steric/electronic properties create a chiral pocket around the metal, dictating the facial selectivity of the carbometalation step.[10] |

| Boron Source | Arylboronic Acid | Readily available, generally stable to air and moisture, and undergoes efficient transmetalation with rhodium. |

| Base/Additive | K₃PO₄ or H₂O | Often required to facilitate the transmetalation step from boron to rhodium.[10] |

| Stereocontrol | >95% e.e. | Primarily governed by the steric and electronic interactions between the substrate and the chiral ligand in the transition state of the migratory insertion. |

| Yield | 70-95% | As a direct asymmetric transformation, this approach avoids the 50% yield limitation of EKR. |

Comparative Analysis and Future Outlook

| Strategy | Key Advantages | Key Limitations | Best Suited For |

| Enzymatic Kinetic Resolution | Exceptional enantioselectivity (>99% e.e.); mild, "green" conditions; reusable catalyst.[4][5] | Maximum 50% theoretical yield for one enantiomer; requires screening for optimal enzyme/substrate pair. | Scenarios where both enantiomers are of interest or when ultimate enantiopurity is the primary driver. |

| Asymmetric Catalysis | High theoretical yield (>90%); atom economical; potential for diverse substitution patterns. | Requires development and optimization of catalyst/ligand systems; may require multi-step synthesis to reach the final target. | Large-scale synthesis where atom economy and overall yield are critical; rapid analog synthesis by varying the boronic acid. |

The field of asymmetric synthesis is continually advancing. Future developments in the synthesis of trans-2-aminocyclobutanol will likely focus on the discovery of new catalytic systems with even broader substrate scopes and higher efficiencies. The application of directed evolution to engineer novel enzymes with tailored specificities will further enhance the utility of biocatalysis.[4] Concurrently, advances in C-H activation and photocatalysis may open entirely new and more direct routes to these valuable chiral building blocks.[12][13]

References

-

Title: Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions Source: Chemical Reviews URL: [Link]

-

Title: Kinetic Resolution of (R,S)-2-butanol Using Enzymatic Synthesis of Esters Source: PubMed URL: [Link]

-

Title: Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids Source: Chemistry – A European Journal URL: [Link]

-

Title: A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols Source: Organic Letters URL: [Link]

-

Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PubMed Central URL: [Link]

-

Title: Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol Source: ResearchGate URL: [Link]

-

Title: Asymmetric synthesis of cyclobutanes by a formal [2+2] cycloaddition controlled by dienamine catalysis Source: PubMed URL: [Link]

-

Title: A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides Source: ResearchGate URL: [Link]

-

Title: Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition Source: Chemical Science URL: [Link]

-

Title: Application of ω-Transaminases in the Pharmaceutical Industry Source: PubMed URL: [Link]

-

Title: Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate Source: MDPI URL: [Link]

-

Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

-